2-Fluoro-4-iodobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C6H5FINO2S |
|---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-fluoro-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H5FINO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11) |
InChI Key |
PDCIWDANDSVURW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)F)S(=O)(=O)N |
Origin of Product |
United States |
Reaction Chemistry and Transformations of 2 Fluoro 4 Iodobenzene 1 Sulfonamide
Chemical Reactivity of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a robust and versatile functional group. Its reactivity is centered on potential substitutions involving the entire group and, more commonly, functionalization at the nitrogen atom.
Direct nucleophilic substitution involving the cleavage of the carbon-sulfur (C-S) bond in aryl sulfonamides is a challenging transformation that does not typically occur under standard nucleophilic substitution conditions. The C-S bond is strong and generally unreactive towards nucleophiles. However, the sulfonamide group itself is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring to which it is attached.
This electron-withdrawing nature activates the aryl ring, particularly at the ortho and para positions, towards nucleophilic aromatic substitution (SNAr). acs.orgacs.org In the case of 2-Fluoro-4-iodobenzene-1-sulfonamide, the sulfonamide group at position 1 activates the fluorine atom at position 2 and the iodine atom at position 4 for displacement by strong nucleophiles. While the iodine is a better leaving group, the fluorine atom's reactivity in SNAr is also enhanced by the activating effect of the adjacent sulfonamide group. Therefore, reactions with potent nucleophiles could potentially lead to substitution at the fluorine-bearing carbon, provided that the iodine remains intact. Studies on related molecules like 2,4-difluoro-N,N-dimethylbenzenesulfonamide have shown that aryl fluorides activated by a sulfonamide group can be displaced by phenoxide nucleophiles in SNAr reactions. acs.org
The nitrogen atom of the primary sulfonamide in this compound is the most common site for derivatization. The hydrogen atoms on the nitrogen are acidic due to the strong electron-withdrawing effect of the sulfonyl group, facilitating deprotonation and subsequent reaction with various electrophiles. This allows for N-alkylation, N-arylation, and N-acylation reactions to introduce a wide range of substituents.
N-Alkylation: The sulfonamide nitrogen can be alkylated using alkyl halides or alcohols under basic conditions. Iron(II) chloride has been shown to catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.com This method provides a direct route to N-alkylated products.
N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be achieved through transition-metal-free methods or copper-catalyzed reactions. A common method involves the reaction with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF), which generates a reactive benzyne (B1209423) intermediate. nih.gov Copper-catalyzed N-arylation, a variant of the Ullmann condensation, provides another route using aryl bromides or iodides, often under ligand-free conditions. nie.edu.sgresearchgate.net
N-Acylation: Acyl groups can be introduced onto the sulfonamide nitrogen by reacting it with acyl chlorides or anhydrides. This reaction is often catalyzed by Lewis acids, such as bismuth(III) salts, and can proceed efficiently under solvent-free conditions to yield N-acylsulfonamides. researchgate.net
Table 1: Representative N-Functionalization Reactions of Aryl Sulfonamides
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | R-X (Alkyl Halide), Base | N-Alkyl Aryl Sulfonamide |
| N-Alkylation | R-OH (Alcohol), FeCl₂, K₂CO₃ | N-Alkyl Aryl Sulfonamide |
| N-Arylation | o-Silylaryl triflate, CsF | N-Aryl Aryl Sulfonamide |
| N-Arylation | Ar-Br (Aryl Bromide), CuI, Base | N-Aryl Aryl Sulfonamide |
| N-Acylation | RCOCl (Acyl Chloride), BiCl₃ | N-Acyl Aryl Sulfonamide |
Reactivity of the Fluorine Substituent on the Benzene (B151609) Ring
The fluorine atom at the C-2 position has a profound and dualistic influence on the electronic properties of the benzene ring. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.
Conversely, fluorine possesses lone pairs of electrons in its p-orbitals, which can be donated into the aromatic π-system through a mesomeric or resonance effect (+M effect). This resonance effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom. In fluorobenzene (B45895), the -I and +M effects are finely balanced, with the inductive effect generally dominating, thus deactivating the ring towards electrophiles compared to benzene. However, the resonance effect still directs incoming electrophiles to the para position.
In this compound, the combined electron-withdrawing effects of the fluorine, iodine, and especially the potent sulfonamide group, render the aromatic ring significantly electron-deficient. This high degree of deactivation makes electrophilic substitution reactions on the ring very difficult to achieve.
Reactivity of the Iodine Substituent on the Benzene Ring
The iodine atom at the C-4 position is the most versatile site for synthetic modification on the this compound molecule, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling cycles. This reactivity allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds at the C-4 position, leaving the more stable C-F bond untouched.
The C-I bond is an excellent handle for introducing a wide variety of molecular fragments onto the aromatic ring.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or ester) to form a new C-C bond. The reaction is catalyzed by a palladium complex in the presence of a base. libretexts.org For substrates like this compound, the reaction would selectively occur at the C-4 position to yield 2-fluoro-4-aryl-benzene-1-sulfonamide derivatives. Studies on similar fluorohalobenzenes have demonstrated the high efficiency and regioselectivity of this transformation. researchgate.netmdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction proceeds under mild conditions and provides a direct route to arylalkyne derivatives. The coupling of 4-fluoroiodobenzene with various terminal alkynes is well-documented, highlighting the feasibility of this transformation on the target molecule to produce 2-fluoro-4-alkynyl-benzene-1-sulfonamides. scholaris.carsc.org
Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.org The reaction uses a palladium catalyst with specialized phosphine (B1218219) ligands and a base. Research on the analogous compound 2-fluoro-4-iodopyridine (B1312466) has shown that Buchwald-Hartwig amination occurs exclusively at the 4-position, demonstrating the high selectivity of the reaction for the C-I bond over the C-F bond. researchgate.net This allows for the synthesis of various N-substituted 4-amino-2-fluorobenzene-1-sulfonamides.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd catalyst, Base | C-C (Aryl-Aryl) |
| Sonogashira | R-C≡CH (Terminal Alkyne) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | R₂NH (Amine) | Pd catalyst, Ligand, Base | C-N (Aryl-Amine) |
Participation in Hypervalent Iodine Chemistry and Oxidative Transformations
While direct studies on the participation of this compound in hypervalent iodine chemistry are not extensively documented in the reviewed literature, the presence of the iodo group suggests its potential to act as a precursor to hypervalent iodine reagents. Aryl iodides are readily oxidized to form trivalent (λ³) and pentavalent (λ⁵) iodine compounds, which are valuable reagents in organic synthesis due to their oxidizing properties and ability to facilitate various transformations.
Hypervalent iodine reagents are known to mediate a wide range of oxidative reactions, including oxidative coupling and cyclization. For instance, the oxidation of sulfonamides can lead to the formation of N-sulfonyl imines or participate in intramolecular cyclization reactions to form heterocyclic structures. Given the ortho-fluoro and meta-sulfonamide substitution pattern, it is plausible that upon oxidation to a hypervalent iodine species, this compound could undergo intramolecular reactions. For example, hypervalent iodine-mediated oxidative cyclization of N-allyl benzamides is a known route to oxazolines. While the sulfonamide nitrogen is generally less nucleophilic than an amide nitrogen, under appropriate conditions, intramolecular cyclization involving the sulfonamide nitrogen or even the oxygen atoms could be envisioned, potentially leading to novel heterocyclic scaffolds.
The general mechanism for the formation of a hypervalent iodine(III) reagent from an aryl iodide typically involves oxidation with reagents like peroxy acids or other strong oxidants. For this compound, this would lead to a diaryliodonium salt or an iodosylbenzene derivative, which could then be used in situ or isolated for further reactions.
Table 1: Potential Hypervalent Iodine Reagents Derived from this compound and Their Potential Applications
| Precursor | Oxidizing Agent | Potential Hypervalent Iodine Reagent | Potential Application |
| This compound | m-CPBA | (2-Fluoro-4-sulfamoylphenyl)iodoso-benzene | Oxidizing agent, precursor to other hypervalent iodine reagents |
| This compound & Ar-H | Oxone® | Diaryliodonium salt | Arylating agent |
| This compound | Selectfluor® | (2-Fluoro-4-sulfamoylphenyl)iodine difluoride | Fluorinating agent |
Note: This table represents potential transformations based on established hypervalent iodine chemistry, not experimentally verified reactions for this specific compound.
Furthermore, the sulfonamide group itself can be subject to oxidative transformations. While direct oxidation of the sulfur atom from S(VI) is unlikely under typical conditions, the N-H bond of the sulfonamide can participate in oxidative coupling reactions. For instance, hypervalent iodine reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) are known to mediate the oxidative amination of sulfenamides to sulfinamidines. Although this compound is already a sulfonamide, related oxidative N-functionalization reactions could be envisaged.
Multi-functional Reactivity and Chemoselectivity Challenges in Reactions of this compound
The presence of multiple reactive sites in this compound—the carbon-iodine bond, the carbon-fluorine bond, and the sulfonamide N-H bonds—poses significant chemoselectivity challenges in its synthetic transformations. The reactivity of these sites is highly dependent on the reaction conditions, including the choice of catalyst, ligands, base, and solvent.
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, the reactivity of aryl halides typically follows the order I > Br > Cl > F. Therefore, the carbon-iodine bond in this compound is expected to be the primary site of reaction, allowing for selective functionalization at the 4-position while leaving the C-F bond intact. This selective reactivity is a cornerstone for the synthesis of complex substituted aromatic compounds.
However, achieving high chemoselectivity can be challenging. Under harsh reaction conditions, or with highly active catalyst systems, competing reactions such as the activation of the C-F bond or reactions involving the sulfonamide group can occur. For instance, while the C-F bond is generally less reactive in palladium-catalyzed couplings, certain catalyst systems are known to activate C-F bonds, potentially leading to a mixture of products.
Another challenge lies in reactions where the sulfonamide group can compete with the intended reaction at the C-I bond. For example, in Buchwald-Hartwig amination reactions designed to form a new C-N bond at the 4-position, the acidic N-H protons of the sulfonamide can interfere with the catalytic cycle or lead to undesired side reactions if not appropriately protected or if the reaction conditions are not carefully controlled. The choice of base is crucial in such cases to deprotonate the amine nucleophile without causing deprotonation or decomposition of the sulfonamide group.
Table 2: Predicted Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Expected Major Product | Potential Side Products | Key Chemoselectivity Challenge |
| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-2-fluorobenzene-1-sulfonamide | Homocoupling of boronic acid, proto-deiodination | Ensuring selective reaction at the C-I bond over potential C-F activation. |
| Sonogashira | Terminal alkyne | 2-Fluoro-4-(alkynyl)benzene-1-sulfonamide | Homocoupling of the alkyne (Glaser coupling) | Preventing side reactions of the terminal alkyne. |
| Buchwald-Hartwig | Amine | 4-Amino-2-fluorobenzene-1-sulfonamide | N-arylation of the sulfonamide, catalyst inhibition | Balancing the reactivity of the amine nucleophile and the potential for sulfonamide interference. |
Note: This table is based on general principles of chemoselectivity in cross-coupling reactions and does not represent specific experimental outcomes for this compound.
Reaction Pathway Elucidation for Sulfonamide Formation from Diverse Precursors
The synthesis of aryl sulfonamides, including this compound, can be achieved through a variety of precursors and reaction pathways. Traditional methods often involve the reaction of an aryl sulfonyl chloride with ammonia (B1221849) or an amine. nih.gov However, modern synthetic strategies have expanded to include diverse starting materials such as aryl halides, diazonium salts, boronic acids, and carboxylic acids, employing radical, photocatalytic, and transition-metal-catalyzed approaches. ntu.edu.sgmdpi.comacs.org
Three-component coupling strategies have emerged as highly efficient, often utilizing an aryl precursor, a sulfur dioxide (SO₂) surrogate, and an amine to construct the sulfonamide scaffold in a single step. ntu.edu.sg For instance, a photocatalytic method can activate stable aryl triflates using sodium iodide as a dual-function reagent, which facilitates a cascade coupling with SO₂ surrogates (like K₂S₂O₅) and various amines. ntu.edu.sg Another approach involves the copper-catalyzed reaction of (hetero)arylboronic acids, amines, and a sulfur dioxide source like DABSO. mdpi.com Furthermore, aromatic carboxylic acids can be converted to the corresponding sulfonamides in a one-pot process via a copper-catalyzed decarboxylative halosulfonylation, followed by amination. acs.orgmdpi.com
Role of Key Intermediates (e.g., sulfinyl nitrenes, non-classical carbenoids)
The mechanisms of sulfonamide formation are often characterized by the involvement of highly reactive intermediates that dictate the reaction course.
Sulfinyl Nitrenes: These are highly electrophilic reactive intermediates that can be generated from novel sulfinylhydroxylamine reagents. acs.orgeurjchem.com Unlike sulfonyl nitrenes which typically undergo C-H insertion or aziridination via the nitrogen atom, sulfinyl nitrenes are known to react via electrophilic attack at the sulfur atom. acs.orgeurjchem.com Their high electrophilicity allows for rapid, one-pot synthesis of related compounds like sulfoximines and sulfonimidamides by combining them with carbon and nitrogen nucleophiles. acs.orgeurjchem.comnih.gov While their direct application in the synthesis of primary sulfonamides like this compound is less common, their study provides fundamental insights into the reactivity of sulfur-nitrogen intermediates. acs.orgeurjchem.com
Non-classical Carbenoids: In specific contexts, sulfonamide moieties can participate in the formation of unique intermediates. For example, mechanistic investigations into the synthesis of enediynes from alkynyl sulfonamides suggest the reaction proceeds through a key alkenyl lithium species. This intermediate, stabilized by intramolecular coordination from a sulfonamide oxygen atom, can be considered a vinylidene carbenoid, where the carbon atom bears both an anion and the sulfonamide leaving group. nih.gov
Aryl and Sulfonyl Radicals: Radical intermediates are central to many modern sulfonamide synthesis pathways. Aryl radicals can be generated from precursors like aryl halides, diazonium salts, or through photoredox-catalyzed activation of aryl triflates. ntu.edu.sg These aryl radicals are then captured by a sulfur dioxide surrogate (e.g., K₂S₂O₅ or DABSO) to form a crucial aryl sulfonyl radical intermediate. ntu.edu.sgacs.orgacs.org This sulfur-centered radical can then be trapped by an amine or undergo further transformation to an aryl sulfonyl halide, which subsequently reacts with an amine to yield the final sulfonamide product. ntu.edu.sgacs.orgacs.org
Mechanistic Aspects of Radical Processes and Transition-Metal Catalysis in Sulfonamide Synthesis
Radical Processes: Radical-mediated three-component coupling reactions provide a powerful and modular approach to sulfonamides. A common mechanistic pathway begins with the generation of an aryl radical from a suitable precursor. ntu.edu.sg This radical adds to a source of SO₂, such as potassium metabisulfite (B1197395) (K₂S₂O₅), to form an aryl sulfonyl radical. ntu.edu.sgacs.org In one proposed cycle, this sulfonyl radical couples with an amine radical cation or a related species to form the S-N bond. mdpi.com Alternatively, the aryl sulfonyl radical can react with a halogen source to produce an aryl sulfonyl halide in situ, which is then readily aminolyzed to the sulfonamide. acs.orgacs.org
Transition-Metal Catalysis: Various transition metals, including copper, nickel, and palladium, are employed to catalyze the formation of sulfonamides.
Copper Catalysis: Copper-catalyzed reactions are versatile. One pathway involves the coupling of arylboronic acids, amines, and DABSO. mdpi.com Another significant copper-catalyzed method is the decarboxylative chlorosulfonylation of aromatic acids, which proceeds via a ligand-to-metal charge transfer (LMCT) mechanism to generate an aryl radical. acs.orgmdpi.comacs.org Copper catalysts supported on magnetic nanoparticles have also been developed for the reaction between sulfonyl chlorides and aromatic amines, offering practical advantages like catalyst reusability. nih.gov
Nickel Catalysis: Nickel is effective for C-N cross-coupling reactions between sulfonamides and aryl halides. A proposed mechanism for a photosensitized nickel-catalyzed process involves the oxidative addition of a Ni(0) complex to the aryl halide, forming a Ni(II)-aryl complex. Ligand exchange with the sulfonamide and deprotonation yields a Ni(II)-aryl amido complex. Subsequent energy transfer from a photosensitizer generates a triplet excited state of this complex, from which C-N bond reductive elimination occurs to furnish the N-aryl sulfonamide product. libretexts.org
| Catalyst System | Precursors | Key Mechanistic Feature |
| Photocatalyst (e.g., Ir-based) | Aryl Triflates, SO₂ Surrogate, Amines | Generation of aryl radical via single-electron transfer. ntu.edu.sg |
| Copper(II) | Aromatic Carboxylic Acids, SO₂ | Decarboxylative generation of aryl radical via LMCT. acs.orgacs.org |
| Nickel/Photosensitizer | Aryl Halides, Sulfonamides | C-N reductive elimination from a triplet excited Ni(II) complex. libretexts.org |
| Palladium | Aryl Bromides, Amines, SO₂ Surrogate | Mechanochemical cross-coupling reaction. mdpi.com |
Mechanistic Insights into Fluorination and Iodination Reactions on Substituted Benzene Systems
The synthesis of the precursor for this compound, namely 1-fluoro-4-iodobenzene, involves electrophilic aromatic substitution. The directing effects of the substituents are crucial. Fluorine is an ortho-, para-director. Despite its high electronegativity, which deactivates the ring inductively, it engages in resonance donation of a lone pair of electrons, stabilizing the carbocation intermediate (arenium ion) when the electrophile attacks the ortho and para positions.
The reactivity of fluorobenzene in electrophilic aromatic substitution is notably higher than that of other halobenzenes and can even approach the reactivity of benzene itself. acs.org Reactions at the para position of fluorobenzene are often faster than at a single position of benzene, leading to a high yield of the para-substituted product. acs.org
The iodination of an aromatic ring like fluorobenzene requires activation of molecular iodine (I₂), which is typically unreactive. libretexts.org The reaction is carried out in the presence of an oxidizing agent, such as nitric acid, hydrogen peroxide, or a copper salt (e.g., CuCl₂). ntu.edu.sglibretexts.orgjove.com These agents oxidize I₂ to a more potent electrophilic species, often represented as I⁺. libretexts.orgmasterorganicchemistry.com The mechanism then follows the standard two-step electrophilic aromatic substitution pathway:
Attack of the π-electrons of the fluorobenzene ring on the electrophilic iodine species (I⁺) to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The attack occurs preferentially at the para position due to the directing effect of the fluorine atom.
Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring, yielding 1-fluoro-4-iodobenzene. masterorganicchemistry.com
Kinetic and Thermodynamic Considerations Governing Compound Transformations
The final step in many syntheses is the reaction of the corresponding arenesulfonyl chloride with ammonia. This reaction is generally a nucleophilic substitution at the sulfur atom. Studies on the solvolysis of arenesulfonyl chlorides suggest an Sₙ2-like mechanism. mdpi.com The reaction rate is influenced by the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride's sulfur atom. The process is typically fast and thermodynamically favorable, driven by the formation of a stable sulfonamide S-N bond and HCl, which is neutralized by excess amine. The mechanism involves a nucleophilic attack by ammonia on the sulfur atom, followed by the departure of the chloride leaving group. libretexts.org
In the preceding electrophilic iodination step, the reaction outcome can be subject to kinetic versus thermodynamic control. pressbooks.pub
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product distribution is determined by the relative rates of attack at different positions. The major product is the one formed via the lowest energy transition state. For fluorobenzene, the transition state leading to the para product is generally favored. pressbooks.pubic.ac.uk
Thermodynamic Control: At higher temperatures, if the reaction becomes reversible, the product distribution will reflect the relative thermodynamic stabilities of the isomers. The most stable isomer will predominate at equilibrium. pressbooks.pub For di-substituted benzenes, the para isomer is often the most thermodynamically stable due to minimized steric hindrance.
| Reaction Step | Controlling Factors | Mechanistic Notes |
| Electrophilic Iodination | Kinetics: Governed by the activation energy of the rate-determining step (attack of the arene on I⁺). Para-substitution is kinetically favored for fluorobenzene. acs.orgpressbooks.pub | The reaction is typically run under conditions that favor the kinetic product. |
| Sulfonamide Formation | Thermodynamics: Driven by the formation of the strong S-N bond. The reaction is generally exothermic and effectively irreversible. libretexts.org | Follows a nucleophilic substitution pathway (Sₙ2-like) at the sulfur center. mdpi.com |
Conclusion
2-Fluoro-4-iodobenzene-1-sulfonamide is a chemical compound with significant potential stemming from its unique combination of fluoro, iodo, and sulfonamide functionalities. While specific experimental data and dedicated research on this molecule are not widely reported, its value as a synthetic building block in organic and medicinal chemistry is clear from a theoretical standpoint. The principles of halogenated arene and sulfonamide chemistry provide a solid framework for predicting its properties, devising synthetic strategies, and envisioning its applications in the creation of novel and complex molecules. Further research into the synthesis and reactivity of this compound would be a valuable contribution to the field of chemical synthesis.
Computational and Theoretical Studies of 2 Fluoro 4 Iodobenzene 1 Sulfonamide and Benzenesulfonamide Derivatives
Molecular Modeling and Electronic Structure Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A fundamental aspect of this is the analysis of the molecule's electronic structure, which governs its chemical properties and reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. nih.gov It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-Fluoro-4-iodobenzene-1-sulfonamide.
DFT calculations can be employed to determine various ground-state properties. The optimized molecular geometry provides information on bond lengths, bond angles, and dihedral angles. For benzenesulfonamide (B165840) derivatives, DFT has been used to calculate these parameters, which can then be compared with experimental data from X-ray crystallography where available. mdpi.com
A key aspect of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.net For instance, a smaller energy gap suggests higher reactivity. In a study of ortho-(4-tolylsulfonamido)benzamides, DFT calculations revealed that the HOMO is primarily localized on the anthranilamide scaffold, indicating this region is prone to electrophilic attack. mdpi.com
Furthermore, DFT can be used to calculate various quantum chemical descriptors that help predict a molecule's reactivity. These include electronegativity, chemical hardness, and the electrophilicity index. Such descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov
Table 1: Representative Quantum Chemical Descriptors Calculated using DFT for a Series of Sulfonamide Antibiotics researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Sulfanilamide | -6.49 | -0.98 | 5.51 |
| Sulfacetamide | -6.74 | -1.25 | 5.49 |
| Sulfamethizole | -6.65 | -1.74 | 4.91 |
| Sulfamethoxazole | -6.53 | -1.33 | 5.20 |
This table is for illustrative purposes and shows the type of data that can be generated for this compound.
The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its physical and biological properties. Computational methods are instrumental in exploring the conformational landscape of flexible molecules like sulfonamides. The rotation around the S-N bond and the C-S bond can lead to different conformers.
For substituted benzenes, a combination of molecular mechanics and DFT calculations can be used to determine the preferred conformations. rsc.org In the case of this compound, the orientation of the sulfonamide group relative to the benzene (B151609) ring would be of interest.
Intramolecular interactions, such as hydrogen bonds, play a crucial role in stabilizing specific conformations. In ortho-substituted sulfonamides, intramolecular hydrogen bonding between the sulfonamide NH and a substituent on the ring can be observed. mdpi.com For this compound, a potential intramolecular hydrogen bond could exist between the sulfonamide N-H and the fluorine atom at the ortho position. The strength and nature of these interactions can be investigated using techniques like Natural Bond Orbital (NBO) analysis.
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. This allows for a detailed understanding of reaction pathways and the factors that control reaction rates.
For instance, DFT calculations have been used to study the triplet-sensitized photolysis mechanisms of sulfadiazine, a sulfonamide antibiotic. nih.gov These calculations helped to determine whether the reaction proceeds via a hydrogen transfer or an electron transfer mechanism. Similarly, the atmospheric oxidation of methane (B114726) sulfonamide initiated by hydroxyl radicals has been studied using quantum calculations to elucidate the reaction mechanism. researchgate.net
For this compound, such calculations could be used to investigate various reactions, such as those involving the sulfonamide group or substitution reactions on the aromatic ring. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be predicted.
Structure-Activity Relationships (SARs) Derived from Computational Insights for Related Sulfonamides
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are central to modern SAR studies. niscpr.res.inarkat-usa.org
In a typical QSAR study, a set of molecules with known biological activities is used. For each molecule, a variety of molecular descriptors are calculated, which can include physicochemical properties (like lipophilicity) and quantum chemical parameters derived from DFT calculations. researchgate.netniscpr.res.in Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity.
For benzenesulfonamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to understand the structural requirements for activity against targets such as the Hepatitis B virus capsid assembly. tandfonline.comresearchgate.net These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, guiding the design of more potent compounds. tandfonline.com
Molecular docking is another powerful computational tool for SAR studies. It predicts the preferred orientation of a ligand when bound to a receptor, allowing for the analysis of key interactions like hydrogen bonds and hydrophobic contacts. mdpi.com Docking studies on sulfonamide derivatives have been used to understand their binding to various enzymes, including carbonic anhydrases. mdpi.comnih.gov
Table 2: Example of a 3D-QSAR Model for Benzenesulfonamide Derivatives tandfonline.com
| Model | q² | r² | r²_pred |
| CoMFA | 0.625 | 0.998 | 0.837 |
| CoMSIA | 0.645 | 0.987 | 0.698 |
q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, and r²_pred is the predictive r² for an external test set.
Molecular Dynamics Simulations to Investigate Conformational Flexibility and Ligand Binding
While molecular docking provides a static picture of ligand binding, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of a ligand-receptor complex over time. ugent.be MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the positions and velocities of the atoms change.
MD simulations can be used to assess the stability of a binding pose predicted by docking. mdpi.com By running a simulation of the ligand-protein complex, one can observe whether the ligand remains in the binding site and maintains key interactions. These simulations also provide insights into the conformational flexibility of both the ligand and the protein upon binding.
For sulfonamide derivatives, MD simulations have been used to study their interactions with proteins like myoglobin. nih.govacs.org These studies can help to understand the structural and energetic aspects of binding. In the context of drug design, MD simulations can also be used to calculate the free energy of binding, providing a more accurate estimate of a ligand's affinity for its target. ugent.be
Applications of 2 Fluoro 4 Iodobenzene 1 Sulfonamide As a Synthetic Building Block
Role in the Divergent Synthesis of Complex Organic Molecules
Divergent synthesis is a powerful strategy that enables the creation of a wide array of structurally distinct molecules from a common starting material. wikipedia.orgnih.gov 2-Fluoro-4-iodobenzene-1-sulfonamide is an exemplary substrate for such approaches due to the differential reactivity of its functional groups. Chemists can selectively target one reactive site while leaving the others intact for subsequent transformations, thereby "diverging" the synthetic pathway to produce a library of complex compounds.
The iodine atom is the most reactive site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which form new carbon-carbon bonds. frontiersin.org Under different conditions, the nitrogen atom of the sulfonamide can be alkylated, arylated, or acylated. thieme-connect.com This selective, stepwise functionalization allows for the generation of diverse molecular skeletons from a single, readily accessible precursor.
| Reactive Site | Typical Reaction Type | Potential Coupling Partner | Resulting Structure |
|---|---|---|---|
| Iodo Group (C-I) | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Aryl Boronic Acids | Biaryl Scaffolds |
| Iodo Group (C-I) | Sonogashira Coupling | Terminal Alkynes | Aryl-Alkyne Structures |
| Sulfonamide (N-H) | N-Alkylation | Alkyl Halides | N-Alkyl Sulfonamides |
| Sulfonamide (N-H) | Buchwald-Hartwig Amination | Aryl Halides | N-Aryl Sulfonamides |
Precursor for Advanced Fluorinated and Iodinated Aromatic Scaffolds
The presence of both fluorine and iodine on the aromatic ring makes this compound a valuable precursor for advanced aromatic scaffolds. Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The synthesis of selectively fluorinated heterocycles is a key area of research. nih.govsciencedaily.com
The iodine atom acts as a versatile synthetic handle, allowing for the introduction of various substituents through well-established cross-coupling chemistry. This dual functionalization enables the construction of complex molecules where the fluorine atom modulates the electronic and pharmacological properties, while the position of the original iodine atom serves as a point for further diversification. For instance, a Suzuki coupling at the iodo-position can introduce a new aryl or heteroaryl ring, leading to complex biaryl systems that are common in pharmaceuticals.
| Reaction at Iodo-Position | Reagent Example | Resulting Scaffold Type | Potential Application Area |
|---|---|---|---|
| Suzuki Coupling | Pyridine-3-boronic acid | Fluorinated Aryl-Pyridine Sulfonamide | Medicinal Chemistry |
| Heck Coupling | Ethyl acrylate | Fluorinated Cinnamic Acid Derivative | Materials Science |
| Stille Coupling | Tributyl(vinyl)stannane | Fluorinated Styrene Derivative | Polymer Chemistry |
| C-N Coupling | Morpholine | Fluorinated Aryl-Amine Derivative | Agrochemicals |
Derivatization to Generate Novel Functional Compounds for Further Chemical Exploration
Beyond the reactivity of the halogenated ring, the primary sulfonamide group itself is a hub for chemical derivatization. thieme-connect.com The acidic proton on the nitrogen can be readily removed by a base, and the resulting anion can react with a wide range of electrophiles. This allows for the synthesis of N-alkylated, N-acylated, and N-arylated sulfonamides. thieme-connect.comresearchgate.net
Recent advances have also demonstrated that the primary sulfonamide group can be converted into other functional groups, effectively using it as a versatile synthetic handle. For example, methods have been developed for the reductive deamination of primary sulfonamides to sulfinates. chemrxiv.orgacs.org These sulfinate intermediates can then be trapped with various electrophiles to form sulfones or can participate in cross-coupling reactions, showcasing the remarkable utility of the sulfonamide as a point of diversification. chemrxiv.orgnih.govacs.org This functional group interconversion unlocks novel synthetic pathways for creating libraries of compounds for screening and further chemical exploration.
| Derivatization Strategy | Reagents | Product Class | Significance |
|---|---|---|---|
| N-Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) | Secondary Sulfonamides | Modulates solubility and biological activity. thieme-connect.com |
| N-Arylation | Pd or Cu catalyst, Aryl Halide | Tertiary Sulfonamides | Introduces aryl substituents for SAR studies. thieme-connect.com |
| Conversion to Sulfonyl Chloride | Pyrylium Salt, Nucleophile | Sulfonyl Chlorides | Enables reaction with a wide range of nucleophiles. researchgate.net |
| Deamination to Sulfinate | NHC catalyst, Aldehyde | Sulfinate Salts | Versatile intermediate for sulfones and cross-coupling. acs.org |
Future Directions in Research on 2 Fluoro 4 Iodobenzene 1 Sulfonamide
Development of Highly Efficient and Selective Synthetic Routes with Atom Economy
Traditional methods for synthesizing sulfonamides often involve the reaction of sulfonyl chlorides with amines, which can generate significant halide salt by-products and may require the use of strong bases. nih.gov Future research will prioritize the development of synthetic routes that maximize the incorporation of all reactant atoms into the final product, a principle known as atom economy.
A promising strategy is the direct functionalization of C–H bonds. nih.gov Instead of pre-functionalizing starting materials, this approach directly converts a C–H bond on an aromatic ring to a C-S or C-N bond. For instance, transition-metal catalyzed sulfonamidation of aromatic C–H bonds using sulfonyl azides has emerged as a powerful method where nitrogen gas is the only by-product. nih.gov Applying such a strategy to precursors of 2-Fluoro-4-iodobenzene-1-sulfonamide could streamline its synthesis significantly.
Another avenue is the development of multicomponent reactions (MCRs). These reactions combine three or more reactants in a single step to form a complex product, inherently improving atom and step economy. A Brønsted acid-catalyzed three-component synthesis of α-substituted sulfonamides, which combines an amine, an aldehyde, and an azaarene with only water as a byproduct, exemplifies this approach. rsc.org Adapting MCRs for the synthesis of this compound or its derivatives could offer a more sustainable and efficient alternative to linear synthetic sequences.
| Synthetic Strategy | Key Features | Atom Economy Advantage | Potential By-products |
|---|---|---|---|
| Traditional Sulfonylation | Sulfonyl chloride + Amine | Low | Halide salts |
| C–H Sulfonamidation | Arene + Sulfonyl azide | High | N₂ gas |
| Three-Component Reaction | Amide + Aldehyde + Azaarene | High | H₂O |
Exploration of Novel Reactivity and Unprecedented Transformation Pathways
The iodo- and fluoro- substituents on the benzene (B151609) ring of this compound provide unique opportunities for exploring novel chemical transformations. The carbon-iodine bond is particularly amenable to a wide range of cross-coupling reactions. Future research will likely focus on leveraging this reactivity in new and innovative ways.
Visible-light photoredox catalysis, often in combination with nickel catalysis, has emerged as a powerful tool for forging new bonds under mild conditions. acs.orgresearchgate.net This dual catalytic system can be used for the cross-coupling of aryl iodides with a variety of partners, including sulfinic acid salts to form sulfones. acs.orgresearchgate.net Exploring the application of this methodology to this compound could enable the synthesis of novel derivatives where the iodine atom is replaced with diverse functional groups, potentially leading to new pharmacophores.
Furthermore, the sulfonamide group itself can be used as a directing group to achieve site-selective C–H functionalization at positions ortho to the sulfonamide. acs.org This strategy allows for the late-stage diversification of complex molecules, enabling the rapid synthesis of analogues from a common intermediate. acs.org Applying this to this compound could facilitate the introduction of new substituents at the C2 position, offering a powerful tool for structure-activity relationship studies.
Advanced Computational Predictions for Rational Design of Derivatives and Reaction Pathways
Computational chemistry is becoming an indispensable tool in modern chemical research. Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, predict the reactivity of molecules, and guide the rational design of new derivatives. researchgate.netnih.gov
Future research on this compound will increasingly rely on computational studies to predict the most favorable sites for chemical reactions and to design novel derivatives with desired properties. For example, DFT calculations can be used to investigate the mechanisms of potential C–H functionalization or cross-coupling reactions, helping to optimize reaction conditions and predict product outcomes. researchgate.net
Moreover, computational docking studies can be employed to design derivatives of this compound that bind to specific biological targets. nih.govmdpi.com By simulating the interaction of potential derivatives with the active site of an enzyme or receptor, researchers can prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. nih.govmdpi.com This in silico approach has been successfully used to design novel sulfonamide-based inhibitors for various therapeutic targets. mdpi.com
Integration with Emerging Synthetic Methodologies (e.g., Flow Chemistry, Photo/Electrocatalysis)
The integration of this compound chemistry with emerging synthetic technologies like flow chemistry and electrocatalysis promises to enhance reaction efficiency, safety, and scalability.
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous intermediates. mdpi.comresearchgate.net The synthesis of sulfonylurea compounds has been successfully demonstrated in a flow process. google.com An ultrafast flow synthesis of functionalized benzenesulfonyl fluorides has also been reported, highlighting the potential for rapid and efficient production of sulfonamide precursors. nih.gov Adopting flow chemistry for the synthesis and derivatization of this compound could lead to more efficient and reproducible manufacturing processes.
Electrosynthesis, which uses electricity to drive chemical reactions, is an inherently green methodology as it replaces chemical oxidants or reductants with electrons. bohrium.com Recent advancements have shown the direct electrochemical synthesis of sulfonamides from (hetero)arenes, SO₂, and amines, completely avoiding pre-functionalized starting materials. nih.govnih.gov Another electrochemical method enables the oxidative coupling of readily available thiols and amines. acs.org Applying these electrochemical strategies to the synthesis of this compound would represent a significant step towards a more sustainable chemical industry.
Photocatalysis, particularly photoredox catalysis, offers mild and selective reaction pathways. domainex.co.ukresearchgate.net The synthesis of arylsulfonamides from aryl triflates using a transition-metal-free photocatalytic strategy has been developed, showcasing a modular and sustainable approach. rsc.orgrsc.org
| Methodology | Principle | Key Advantages | Relevance to this compound |
|---|---|---|---|
| Flow Chemistry | Continuous reaction in a tube or microreactor | Enhanced control, safety, scalability | Efficient synthesis and derivatization |
| Electrocatalysis | Using electricity to drive reactions | Green, avoids chemical reagents | Sustainable synthesis of the core structure |
| Photocatalysis | Using light to initiate reactions | Mild conditions, novel reactivity | Selective functionalization via cross-coupling |
Application of Green Chemistry Principles for Sustainable Synthesis
The principles of green chemistry will be a guiding framework for all future research on this compound. This involves a holistic approach to minimize the environmental impact of chemical processes.
A key focus will be the use of sustainable solvents. Traditional sulfonamide syntheses often rely on chlorinated solvents or polar aprotic solvents like DMF and DMSO. researchgate.net Recent research has demonstrated the successful synthesis of sulfonamides in more environmentally friendly media such as water or deep eutectic solvents (DESs). nih.govuniba.it DESs are mixtures of compounds that have a much lower melting point than their individual components, are often biodegradable, and can be recycled. nih.govuniba.it Adopting these alternative solvents for the synthesis of this compound would significantly reduce its environmental footprint.
Furthermore, the development of catalyst-free or metal-free reaction conditions is a major goal. While catalysts are essential for many transformations, they can be costly and their removal from the final product can be challenging. Iodine-catalyzed methods for sulfonamide synthesis from sulfonyl hydrazides and amines offer a metal-free alternative. researchgate.net Similarly, metal-free electrochemical methods are gaining prominence. nih.govnih.gov The continued exploration of such catalyst-free systems will be a crucial aspect of future research. The use of biocatalysis, employing enzymes to perform chemical transformations, also represents a promising green avenue, although its application to sulfonamide synthesis is still an emerging field. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
